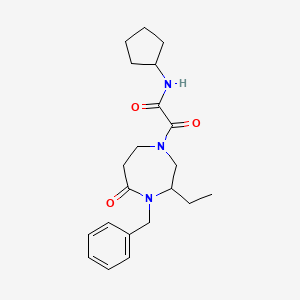
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide is a chemical compound that belongs to the class of diazepan-2-ones. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide is not fully understood. However, it is believed to act by binding to the benzodiazepine receptor site on the GABA-A receptor, which enhances the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and anxiolytic effects. It has also been found to have anticonvulsant effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide in lab experiments is its potent anxiolytic effects. This makes it a useful tool for studying the effects of anxiety on behavior and physiology. However, one limitation of using this compound is its potential for sedative effects, which can confound the results of experiments.
Orientations Futures
There are several future directions for the study of 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide. One possible direction is to investigate its potential for use in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to study its potential as an antimicrobial or antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
In conclusion, 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide involves the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl chloride with cyclopentanone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a therapeutic agent in the treatment of neurological disorders such as anxiety, depression, and epilepsy.
Propriétés
IUPAC Name |
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-2-18-15-23(21(27)20(26)22-17-10-6-7-11-17)13-12-19(25)24(18)14-16-8-4-3-5-9-16/h3-5,8-9,17-18H,2,6-7,10-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBMAMMFBJMTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dimethylpyrrolidin-3-yl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5498694.png)
![N-(2-(2-furyl)-1-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}vinyl)benzamide](/img/structure/B5498707.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N-ethyl-N-methylpropanamide](/img/structure/B5498718.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5498722.png)
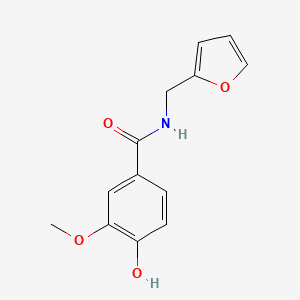

![3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5498740.png)
![1,3-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B5498744.png)
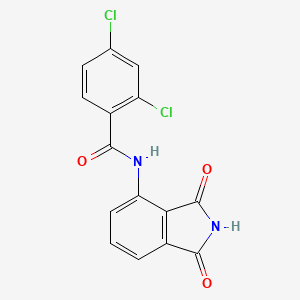
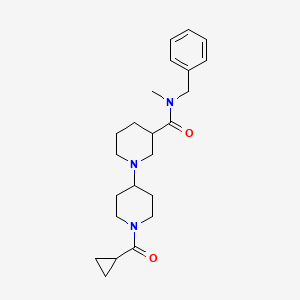
![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)
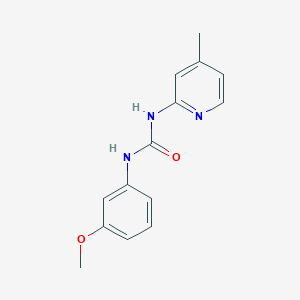
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)